4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18(11-12-19-7-3-2-4-8-19)27-24(30)21-15-13-20(14-16-21)17-29-25(31)22-9-5-6-10-23(22)28-26(29)32/h2-10,18,20-21H,11-17H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIISFFBIQTPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0)
- Structural Differences: The N-substituent here is a butyl group instead of the 4-phenylbutan-2-yl chain.
- Synthesis: Likely involves similar coupling reactions between a quinazolinone-thione intermediate and a cyclohexanecarboxamide derivative, as seen in ’s carboxamide preparations .
Triazole-Thiones (Compounds [7–9] from )
- Core Heterocycle: These feature a 1,2,4-triazole-3-thione ring instead of quinazolinone. The triazole’s smaller ring size and additional nitrogen alter electronic properties and hydrogen-bonding capacity.
- Functional Groups : Sulfonyl (SO₂) and fluorophenyl substituents enhance polarity and metabolic stability compared to the target compound’s phenylbutan-2-yl group .
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6)
- Heterocycle: A thiazole ring replaces the quinazolinone, offering distinct π-π stacking and dipole interactions.
- Substituents : The cyclopropane carboxamide and p-tolyl groups introduce conformational rigidity and lipophilicity, contrasting with the target’s flexible cyclohexane and phenylbutan-2-yl moieties .
Spectral Data
Data Tables
Table 2. Spectral Benchmarks
| Compound | IR (C=O, cm⁻¹) | IR (C=S, cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|---|
| Target Compound | 1663–1682 | 1247–1255 | 1.2–2.1 (cyclohexane), 7.2–7.6 (aryl) |
| Triazole-Thiones [7–9] | Absent | 1247–1255 | 6.8–7.5 (aryl, sulfonyl) |
Biological Activity
The compound 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (CAS Number: 958584-16-2) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, particularly focusing on its role as a calcitonin gene-related peptide receptor antagonist, which is significant in the context of migraine treatment.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.6 g/mol. The structural features include:
- A quinazolinone derivative with a thioxo group.
- A cyclohexanecarboxamide moiety.
These functional groups contribute to its diverse biological activities.
The primary mechanism through which this compound exerts its biological effects is via antagonism of the calcitonin gene-related peptide (CGRP) receptor. CGRP is implicated in migraine pathophysiology, and antagonists can alleviate migraine symptoms by blocking pain transmission pathways mediated by this neuropeptide .
Pharmacological Studies
Research indicates that this compound demonstrates significant potency as a CGRP receptor antagonist. Binding affinity assays and functional assays have shown that it effectively inhibits receptor activity, making it a candidate for migraine therapy.
Comparative Potency
In comparative studies with other known CGRP antagonists, this compound has shown favorable pharmacokinetic properties and efficacy. It is essential to establish its relative potency against existing treatments to evaluate its potential clinical applications.
Related Biological Activities
In addition to its effects on CGRP receptors, compounds structurally similar to This compound have exhibited:
- Antiulcer activity : Related quinazoline derivatives have shown effectiveness in reducing ulcer formation in experimental models.
- Anticonvulsant properties : Some studies suggest that similar compounds may also provide anticonvulsant effects, indicating broader therapeutic potential.
Synthesis and Characterization
The synthesis of the compound involves several key steps that optimize yield and purity. Techniques such as liquid-phase synthesis have been employed to enhance the efficiency of the production process. Characterization methods include:
- FTIR Spectroscopy
- NMR Spectroscopy
These techniques confirm the structural integrity and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Oxoquinazoline | Anticancer properties | |
| Thiohydantoin derivatives | Antimicrobial activity | |
| COX-2 inhibitors | Anti-inflammatory effects |
These findings highlight the potential for developing new therapeutic agents based on the structural framework of quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
